4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-3-24(19-7-5-4-6-8-19)29(26,27)21-15-9-17(10-16-21)22(25)23-18-11-13-20(28-2)14-12-18/h4-16H,3H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOVBHZGPYQWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Sulfonylation and Amidation
The most widely reported method involves sequential sulfonylation and amidation (Figure 1).
Step 1: Synthesis of 4-(Ethyl(Phenyl)Sulfamoyl)Benzoic Acid
4-Chlorosulfonylbenzoic acid reacts with N-ethylaniline in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (3.0 equiv.) is added to scavenge HCl, yielding 4-(ethyl(phenyl)sulfamoyl)benzoic acid as a white solid (72–78% yield).
Step 2: Activation to Acid Chloride
The benzoic acid derivative is treated with thionyl chloride (SOCl₂) under reflux (70°C, 4 h), followed by solvent evaporation to isolate 4-(ethyl(phenyl)sulfamoyl)benzoyl chloride.
Step 3: Amidation with 4-Methoxyaniline
The acid chloride reacts with 4-methoxyaniline (1.2 equiv.) in dry tetrahydrofuran (THF) at 0°C. After 12 h at room temperature, the mixture is quenched with ice-water, and the product is recrystallized from ethanol (65–70% yield).
Key Optimization Parameters
One-Pot Tandem Sulfonylation-Amidation
A streamlined one-pot approach eliminates intermediate isolation (Figure 2).
Procedure
4-Chlorosulfonylbenzoyl chloride, N-ethylaniline, and 4-methoxyaniline (2.5 equiv. each) are combined in acetonitrile with N,N-diisopropylethylamine (DIPEA, 4.0 equiv.). The reaction proceeds at 60°C for 8 h, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane). This method achieves 58–63% yield but requires rigorous moisture control.
Advantages and Limitations
- Efficiency : Reduces reaction time by 40% compared to stepwise methods.
- Purity Challenges : Co-eluting byproducts necessitate advanced chromatographic separation.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase synthesis immobilizes the benzoic acid precursor on Wang resin (Figure 3).
Steps
- Resin Loading : 4-Fmoc-aminomethylbenzoic acid is attached to Wang resin using DIC/HOBt activation.
- Sulfonylation : On-resin treatment with ethylphenylsulfonyl chloride (1.5 equiv.) and DIPEA in DCM (24 h).
- Amidation : Cleavage with 4-methoxyaniline (3.0 equiv.) in TFA/DCM (1:1) releases the product (51–55% yield over three steps).
Applications
- Scalability : Suitable for parallel synthesis of analogs.
- Yield Trade-offs : Lower efficiency compared to solution-phase methods.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Mass Spectrometry
Comparative Analysis of Synthetic Methods
Table 1 : Performance Metrics Across Preparation Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Stepwise Assembly | 65–70 | ≥98 | 24 | High |
| One-Pot Tandem | 58–63 | 90–92 | 14 | Moderate |
| Solid-Phase Synthesis | 51–55 | 95–97 | 48 | Low |
Key Observations :
- Stepwise assembly remains the gold standard for balance between yield and purity.
- Solid-phase methods, while less efficient, enable rapid analog generation.
Mechanistic Insights and Side Reactions
Sulfonylation Selectivity
The electrophilic sulfur in 4-chlorosulfonylbenzoyl chloride preferentially reacts with the ethylphenylamine’s secondary amine over competing nucleophiles (e.g., aromatic rings). Steric hindrance from the ethyl group minimizes over-sulfonylation.
Amidation Byproducts
Common impurities include:
- Unreacted Acid Chloride : Mitigated by excess 4-methoxyaniline.
- Di-acylated Products : Controlled via low-temperature reactions.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactors enhance heat/mass transfer during sulfonylation, reducing reaction time to 2 h and improving yield to 76%.
Chemical Reactions Analysis
Types of Reactions
4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific functional properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism by which 4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzamide moiety may also play a role in binding to receptors or other biomolecules, affecting various signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide Substituents : The nature of the sulfonamide group significantly impacts bioactivity. For example, thiazol-2-yl (3d) and pyrimidin-2-yl (3e) substituents enhance hCA inhibition, likely due to improved hydrogen bonding with enzyme active sites . In contrast, benzyl(methyl) groups (LMM5) confer antifungal properties by targeting thioredoxin reductase in C. albicans .
- Benzamide Modifications : Substitution at the benzamide moiety (e.g., 4-methoxy vs. ethoxy) alters lipophilicity and metabolic stability. The 4-methoxyphenyl group in 3d–3e and the parent compound improves membrane permeability, critical for central nervous system (CNS) targeting .
Key Research Findings
SAR Insights : The 4-methoxyphenyl group enhances enzyme inhibition by increasing electron density, while bulky sulfonamide substituents (e.g., pyrimidin-2-yl) improve selectivity for hCA II over hCA I .
Therapeutic Potential: LMM5’s antifungal activity (MIC = 8 µg/mL against C. albicans) highlights its promise as a thioredoxin reductase inhibitor .
Limitations : Ethyl(phenyl)sulfamoyl derivatives may exhibit lower solubility compared to sulfamoylethyl analogs, necessitating formulation optimization for in vivo use .
Biological Activity
4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is a synthetic compound characterized by its sulfonamide and benzamide functional groups. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N2O2S. The compound consists of:
- Sulfonamide group : Contributes to its biological activity.
- Benzamide moiety : Enhances pharmacological properties.
- Methoxy substitution : May improve receptor binding affinity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various molecular targets. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity effectively. Additionally, the methoxyphenyl group enhances binding affinity to target receptors, potentially affecting metabolic pathways and cellular functions.
Antimicrobial Activity
Research indicates that compounds with sulfonamide functionalities often exhibit antimicrobial properties. This compound has been studied for its potential effectiveness against various bacterial strains.
- Study Findings : In vitro tests have shown that this compound can inhibit the growth of certain Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in several studies. It is believed that the inhibition of specific inflammatory mediators contributes to its efficacy.
- Mechanism : The compound may modulate cytokine production and inhibit pathways involved in inflammation.
Anticancer Activity
The anticancer properties of this compound have garnered attention due to its structural similarities to known anticancer agents.
- Case Studies :
- A study reported an IC50 value of 5.85 µM against cancer cell lines, indicating significant cytotoxicity comparable to standard chemotherapeutics like 5-Fluorouracil .
- Another investigation highlighted its ability to inhibit proliferation in MCF-7 breast cancer cells, suggesting a potential role in breast cancer therapy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Phenylsulfonyl)benzamide | Contains a phenylsulfonyl group | Antimicrobial |
| N-(4-Methoxyphenyl)-2-ethoxybenzamide | Similar methoxy substitution | Anti-inflammatory |
| 2-Ethoxy-N-(4-(4-morpholinylsulfonyl)phenyl)benzamide | Morpholine substitution | Potential anti-cancer |
This table illustrates how the unique combination of an ethyl(phenyl)sulfamoyl group with a methoxy-substituted phenyl ring may enhance the pharmacological profile of this compound compared to other derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
